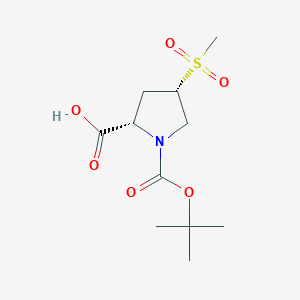

(4S)-1-Boc-4-(methylsulfonyl)-L-proline

Vue d'ensemble

Description

(4S)-1-Boc-4-(methylsulfonyl)-L-proline is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methylsulfonyl group attached to the proline ring

Méthodes De Préparation

The synthesis of (4S)-1-Boc-4-(methylsulfonyl)-L-proline typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the amino group: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Introduction of the methylsulfonyl group: The protected proline is then reacted with a suitable sulfonylating agent, such as methylsulfonyl chloride, under basic conditions to introduce the methylsulfonyl group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The methylsulfonyl (mesyl) group at the 4S position acts as an excellent leaving group, enabling stereospecific substitutions. Data from Mitsunobu and Appel reactions highlight its utility:

-

The 4S configuration ensures inversion during Mitsunobu reactions, critical for synthesizing 4R-modified prolines (e.g., 4R-perfluoro-tert-butyl hydroxyproline) .

-

In Appel reactions, mesyl groups are replaced by halides (Cl, Br), retaining stereochemistry for downstream applications .

Deprotection and Functionalization

The Boc group is selectively removable under acidic conditions, enabling further functionalization:

Deprotection Conditions

-

Acidic Hydrolysis : 4 M HCl in dioxane (6 h, reflux) cleaves Boc, yielding free amine hydrochloride salts .

-

Enzymatic Deprotection : Lipases in phosphate buffer (pH 7.4) selectively remove Boc without affecting the mesyl group .

Post-Deprotection Modifications

-

Peptide Coupling : Fmoc-protected derivatives (e.g., Fmoc-(4S)-mesyl-proline) undergo SPPS with HBTU/HOBt activation (≥90% coupling efficiency) .

-

Reductive Amination : NaBH<sub>3</sub>CN in MeOH converts the free amine to secondary amines (e.g., proline-based catalysts) .

Stability Under Harsh Conditions

-

Thermal Stability : Decomposes above 150°C (TGA data: onset at 152°C) .

-

Hydrolytic Stability : Resists hydrolysis in pH 3–9 buffers (24 h, 25°C) but degrades rapidly in 1 M NaOH (t<sub>1/2</sub> = 2 h) .

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a building block in the synthesis of complex molecules, particularly in the design of drugs targeting specific biological pathways. Its ability to mimic natural amino acids makes it valuable for studying enzyme mechanisms and protein-ligand interactions. For instance, proline derivatives have been explored for their roles in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in diabetes management .

Case Study: DPP-IV Inhibitors

Research has demonstrated that proline derivatives can effectively inhibit DPP-IV, leading to enhanced levels of glucagon-like peptide-1 (GLP-1), which is crucial for glucose metabolism. This property positions (4S)-1-Boc-4-(methylsulfonyl)-L-proline as a candidate for developing treatments for type 2 diabetes .

Protein Engineering

Enhancing Protein Stability

The incorporation of proline analogs into recombinant proteins has shown to enhance stability and functionality. A notable study indicated that introducing (4S)-methylproline into insulin altered its aggregation properties, suggesting potential therapeutic applications in diabetes management .

Case Study: Neuroprotective Effects

Proline derivatives have been investigated for their neuroprotective properties in models of neurodegeneration. Certain analogs demonstrated the ability to mitigate oxidative stress-induced cell death, indicating their potential as therapeutic agents for neurodegenerative diseases .

The unique structural features of this compound contribute to its biological activity. The methylsulfonyl group may enhance interactions with biological targets, influencing binding affinity and selectivity. This compound's pharmacological profiles suggest potential roles as inhibitors or modulators in various signaling pathways critical for cellular function .

Mécanisme D'action

The mechanism of action of (4S)-1-Boc-4-(methylsulfonyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group and the methylsulfonyl group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

(4S)-1-Boc-4-(methylsulfonyl)-L-proline can be compared with other similar compounds, such as:

(4S)-1-(tert-butoxycarbonyl)-4-((methylsulfonyl)oxy)-L-proline benzyl ester: This compound has a similar structure but includes a benzyl ester group, which can affect its reactivity and applications.

2-(4-fluorophenyl)-N-((3S,4S)-4-(methylsulfonyl)chroman-3-yl)propanamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts.

Activité Biologique

Introduction

(4S)-1-Boc-4-(methylsulfonyl)-L-proline is a proline derivative notable for its potential applications in medicinal chemistry and biochemistry. This compound has garnered attention due to its unique structural features, which may influence its biological activity and therapeutic potential. This article reviews the biological activity of this compound, synthesizing findings from various research studies and patents.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Boc (tert-butoxycarbonyl) group : This protecting group enhances stability and solubility.

- Methylsulfonyl group : This moiety may impart unique electronic properties that affect biological interactions.

The molecular formula is CHNOS, indicating a relatively complex structure that may facilitate interactions with various biological targets.

Research indicates that proline derivatives, including this compound, can modulate protein folding and stability. The incorporation of such compounds into proteins can alter their biophysical properties, potentially enhancing therapeutic efficacy. For instance, modifications to insulin using proline analogs have demonstrated changes in aggregation behavior, which could be pivotal in drug formulation strategies .

2. In Vitro Studies

In vitro studies have shown that proline derivatives can exhibit protective effects against cytotoxic agents. For example, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (a related compound) was found to significantly improve cell viability in astrocytes subjected to cytotoxic concentrations of pilocarpine. Concentrations of 25 µg/mL and above resulted in notable increases in cell viability (58.3% to 89.3%) compared to controls .

Case Study 1: Proline Derivatives in Protein Engineering

A study highlighted the incorporation of various proline analogs into recombinant proteins, demonstrating that these modifications can enhance protein stability and functionality. The introduction of (4S)-methylproline into insulin resulted in altered aggregation properties, suggesting potential applications in diabetes management .

Case Study 2: Neuroprotective Effects

The neuroprotective effects of proline derivatives were further explored through the application of related compounds in neurodegenerative models. These studies revealed that certain proline analogs could mitigate oxidative stress-induced cell death, indicating their potential role as therapeutic agents in neuroprotection .

4. Pharmacological Potential

The pharmacological profiles of proline derivatives are promising, particularly concerning their ability to act as inhibitors or modulators of various biological pathways. For instance, compounds similar to this compound have been investigated for their roles in modulating receptor activity and influencing signaling pathways critical for cellular function .

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis of Proline Derivatives

| Compound | Cell Viability Increase (%) | Mechanism |

|---|---|---|

| This compound | TBD | TBD |

| N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline | 58.3 - 89.3 | Antioxidant activity |

Propriétés

IUPAC Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-6-7(19(4,16)17)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVKDKLIASJMTL-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.